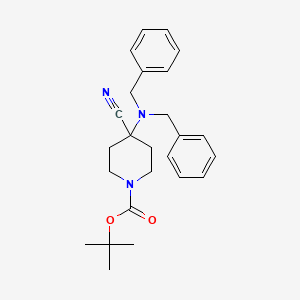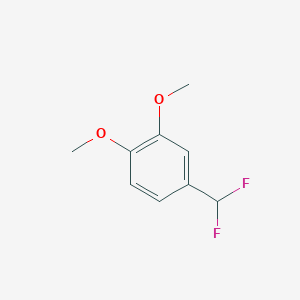![molecular formula C8H7ClF2O B13709916 1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group and two fluorine atoms at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
2,4-Difluorobenzyl alcohol+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethoxy)methyl]-2,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic attack. The presence of fluorine atoms increases the electron-withdrawing effect, enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with enzymes and receptors that can form covalent bonds with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the difluorobenzene moiety.
2,4-Difluorobenzyl alcohol: Lacks the chloromethoxy group.
1-(Chloromethoxy)-2-methyl-4-nitrobenzene: Contains a nitro group instead of fluorine atoms.
Uniqueness
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene is unique due to the combination of the chloromethoxy group and the difluorobenzene ring
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c9-5-12-4-6-1-2-7(10)3-8(6)11/h1-3H,4-5H2 |
Clé InChI |
OTXBABCQMZZVGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)


![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)



